molecular formula C18H15ClFN3O B2626195 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034368-73-3

2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2626195
CAS No.: 2034368-73-3
M. Wt: 343.79
InChI Key: KQADXAIRHYAYHT-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, along with a pyrazole ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Attachment of the ethyl linker: The pyrazole derivative is then alkylated using an ethyl halide in the presence of a base.

    Formation of the benzamide core: The final step involves the reaction of the substituted pyrazole with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

    Medicinal chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Material science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: Lacks the pyrazole ring and ethyl linker.

    4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the chloro substituent.

    2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents, along with the pyrazole ring, makes 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide unique. These structural features may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-17-10-15(20)6-7-16(17)18(24)21-8-9-23-12-14(11-22-23)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQADXAIRHYAYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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